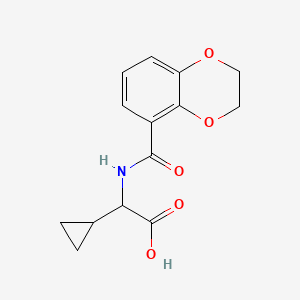
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid, also known as CDC25A inhibitor II, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a potent inhibitor of the CDC25 family of phosphatases, which are involved in cell cycle regulation and DNA damage response.
Wirkmechanismus
The mechanism of action of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves the inhibition of CDC25 phosphatases. These phosphatases are involved in the dephosphorylation of cyclin-dependent kinases (CDKs), which are crucial for cell cycle progression. Inhibition of CDC25 phosphatases leads to the accumulation of phosphorylated CDKs, which in turn leads to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has also been studied for its biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as to induce apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects in animal models of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid is its specificity for CDC25 phosphatases. This specificity allows for the targeted inhibition of these phosphatases without affecting other cellular processes. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain lab experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid. One direction is the development of more efficient synthesis methods that can increase the yield of this compound. Another direction is the investigation of its potential therapeutic applications in other diseases beyond cancer, such as inflammation and autoimmune disorders. Additionally, the development of more soluble analogs of this compound could improve its use in lab experiments and potentially in clinical settings.
Synthesemethoden
The synthesis of 2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid involves several steps. The first step is the preparation of 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with cyclopropylamine to obtain the desired product. The overall yield of this synthesis method is approximately 15%.
Wissenschaftliche Forschungsanwendungen
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid has been extensively studied for its potential therapeutic applications. It has been shown to inhibit the activity of CDC25 phosphatases, which are overexpressed in many types of cancer. Inhibition of CDC25 phosphatases leads to cell cycle arrest and apoptosis, making this compound a promising candidate for cancer treatment.
Eigenschaften
IUPAC Name |
2-cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO5/c16-13(15-11(14(17)18)8-4-5-8)9-2-1-3-10-12(9)20-7-6-19-10/h1-3,8,11H,4-7H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHYXZVHOCFKRLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)NC(=O)C2=C3C(=CC=C2)OCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-2-(2,3-dihydro-1,4-benzodioxine-5-carbonylamino)acetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Aminoethyl(methyl)amino]-1-(2,3-dihydroindol-1-yl)ethanone](/img/structure/B7556159.png)
![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-3-yl]acetic acid](/img/structure/B7556170.png)
![N-[1-(hydroxymethyl)cyclopentyl]-2-pyridin-3-ylacetamide](/img/structure/B7556173.png)
![2-[1-[(3-Methylphenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556177.png)

![2-[1-[(2,5-Dichlorophenyl)carbamoyl]piperidin-3-yl]acetic acid](/img/structure/B7556189.png)




![2-Cyclopropyl-2-[(5-phenyl-1,2-oxazole-3-carbonyl)amino]acetic acid](/img/structure/B7556249.png)

![2-cyclopropyl-2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]acetic acid](/img/structure/B7556260.png)
![[4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]-2-methoxyphenyl] furan-2-carboxylate](/img/structure/B7556273.png)